molecular formula C9H14O6 B13421492 1,4,7,10-Tetraoxacyclotridecane-11,13-dione CAS No. 58484-44-9

1,4,7,10-Tetraoxacyclotridecane-11,13-dione

Katalognummer: B13421492
CAS-Nummer: 58484-44-9
Molekulargewicht: 218.20 g/mol
InChI-Schlüssel: DWYLOXSOZJIZSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,7,10-Tetraoxacyclotridecane-11,13-dione is a macrocyclic compound with the molecular formula C₉H₁₄O₆ and a molecular weight of 218.204 g/mol . This compound is characterized by its unique structure, which includes a 13-membered ring containing four oxygen atoms and two ketone groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 1,4,7,10-Tetraoxacyclotridecane-11,13-dione typically involves the reaction of malonoyl chloride with triethylene glycol . The reaction conditions include:

    Reactants: Malonoyl chloride and triethylene glycol

    Solvent: Often conducted in an organic solvent such as toluene

    Temperature: The reaction is typically carried out at elevated temperatures to facilitate the formation of the macrocyclic structure

    Catalysts: Acid catalysts may be used to promote the reaction

Industrial production methods for this compound are not widely documented, but the synthetic route mentioned above is a common laboratory method.

Analyse Chemischer Reaktionen

1,4,7,10-Tetraoxacyclotridecane-11,13-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products, often using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one or more of the hydrogen atoms are replaced by other functional groups. Common reagents include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1,4,7,10-Tetraoxacyclotridecane-11,13-dione has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1,4,7,10-Tetraoxacyclotridecane-11,13-dione exerts its effects is primarily through its ability to form stable complexes with other molecules. The oxygen atoms in the ring can coordinate with metal ions, making it useful in applications such as catalysis and drug delivery. The compound’s structure allows it to interact with various molecular targets and pathways, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

1,4,7,10-Tetraoxacyclotridecane-11,13-dione can be compared with other macrocyclic compounds such as:

The uniqueness of this compound lies in its oxygen-rich macrocyclic structure, which provides distinct chemical properties and reactivity compared to its nitrogen-containing counterparts.

Eigenschaften

CAS-Nummer

58484-44-9

Molekularformel

C9H14O6

Molekulargewicht

218.20 g/mol

IUPAC-Name

1,4,7,10-tetraoxacyclotridecane-11,13-dione

InChI

InChI=1S/C9H14O6/c10-8-7-9(11)15-6-4-13-2-1-12-3-5-14-8/h1-7H2

InChI-Schlüssel

DWYLOXSOZJIZSF-UHFFFAOYSA-N

Kanonische SMILES

C1COCCOC(=O)CC(=O)OCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.